1-Propanone, 1-(4-bromophenyl)-3-(1-piperidinyl)-

Aldehyde dehydrogenase Enzyme inhibition Covalent inhibitor

Procure CAS 13552-49-3 free base to ensure unprotonated amine reactivity for cross-coupling & derivatization. This bromophenyl-piperidinyl scaffold differs from chloro/methyl analogs in halogen electronegativity, impacting covalent inhibition kinetics & isoform selectivity. Verify purity (≥95%) before SAR studies or multistep synthesis.

Molecular Formula C14H18BrNO
Molecular Weight 296.20 g/mol
CAS No. 13552-49-3
Cat. No. B12282857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Propanone, 1-(4-bromophenyl)-3-(1-piperidinyl)-
CAS13552-49-3
Molecular FormulaC14H18BrNO
Molecular Weight296.20 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CCC(=O)C2=CC=C(C=C2)Br
InChIInChI=1S/C14H18BrNO/c15-13-6-4-12(5-7-13)14(17)8-11-16-9-2-1-3-10-16/h4-7H,1-3,8-11H2
InChIKeyDSZCXXAJMFOORJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Propanone, 1-(4-bromophenyl)-3-(1-piperidinyl)- (CAS 13552-49-3): Technical Specifications and Procurement Baseline


1-Propanone, 1-(4-bromophenyl)-3-(1-piperidinyl)- (IUPAC: 1-(4-bromophenyl)-3-piperidin-1-ylpropan-1-one, CAS 13552-49-3) is a synthetic aryl ketone derivative with a piperidinyl alkyl chain. The compound has the molecular formula C14H18BrNO and a molecular weight of approximately 296.20 g/mol. Its chemical structure features a para-bromophenyl ketone moiety connected via a three-carbon linker to an unsubstituted piperidine ring [1]. This aminoketone scaffold, containing both a halogen-substituted aromatic ring and a basic tertiary amine, positions the compound as a versatile synthetic building block for medicinal chemistry applications. Primary research on this specific CAS entity is sparse in the peer-reviewed literature; the majority of available data derives from vendor technical specifications and physicochemical prediction databases .

Why Generic Substitution of 1-Propanone, 1-(4-bromophenyl)-3-(1-piperidinyl)- (CAS 13552-49-3) Fails: The Case for Comparative Differentiation


Substituting 1-Propanone, 1-(4-bromophenyl)-3-(1-piperidinyl)- with a structurally similar analog without rigorous comparative evaluation poses significant risk to experimental reproducibility and synthetic pathway integrity. The compound's specific combination of a para-bromophenyl electrophilic center and an unsubstituted piperidine ring creates a distinct reactivity and physicochemical profile that differs materially from analogs bearing different halogen substituents (e.g., chloro, fluoro), alternative amine moieties (e.g., dimethylamino, morpholino), or varied carbon linkers [1]. Even subtle modifications—such as the absence of the 3-methyl substitution on the piperidine ring—can shift biological target engagement profiles by orders of magnitude, as demonstrated by binding data from high-throughput screening campaigns [2]. Furthermore, the hydrochloride salt form (CAS 1023-18-3) and the free base (CAS 13552-49-3) exhibit distinct handling, solubility, and storage characteristics that directly impact procurement decisions for specific assay conditions [3]. The evidence presented below quantifies these critical differentiators.

1-Propanone, 1-(4-bromophenyl)-3-(1-piperidinyl)- (CAS 13552-49-3): Product-Specific Quantitative Evidence Guide


Comparative Aldehyde Dehydrogenase Inhibition: Bromophenyl vs. Chlorophenyl Piperidinyl Propanones

The chlorophenyl analog of this compound, 1-(4-chlorophenyl)-3-(1-piperidinyl)-1-propanone, has been characterized as a covalent inhibitor of aldehyde dehydrogenase (ALDH) isoforms. Reported IC50 values are 6.8 μM for ALDH1A1 and 8.3 μM for ALDH2 [1]. Direct quantitative data for the bromophenyl derivative (CAS 13552-49-3) against ALDH isoforms is not available in the peer-reviewed literature. However, the bromophenyl analog presents a distinct halogen substitution that alters electronic properties, steric bulk, and leaving group potential relative to the chlorophenyl variant, which may influence both covalent binding kinetics and isoform selectivity profiles. Researchers requiring ALDH inhibition should evaluate the bromophenyl derivative as a potential alternative scaffold with differentiated physicochemical properties.

Aldehyde dehydrogenase Enzyme inhibition Covalent inhibitor

Impact of Piperidine Substitution on Human PMI Inhibition: Unsubstituted vs. 3-Methyl Piperidine

A structurally proximate analog bearing a 3-methyl substituent on the piperidine ring, 1-(4-bromophenyl)-3-(3-methyl-1-piperidinyl)-1-propanone hydrochloride, was evaluated in a high-throughput screening campaign against human mannose-6-phosphate isomerase (PMI). This compound exhibited an IC50 of 50,000 nM (50 μM) at pH 7.4 and 2°C, indicating weak inhibitory activity [1]. Direct PMI inhibition data for the unsubstituted piperidine analog (CAS 13552-49-3) is not available. The presence or absence of the 3-methyl group on the piperidine ring may alter the compound's conformational flexibility, steric interactions within the enzyme active site, and basicity of the tertiary amine—each of which could materially affect target binding.

Mannose-6-phosphate isomerase Enzyme inhibition High-throughput screening

Comparative Trace Amine-Associated Receptor 1 (TAAR1) Engagement Profile

The 3-methyl-piperidine analog 1-(4-bromophenyl)-3-(3-methyl-1-piperidinyl)-1-propanone hydrochloride has been profiled against human trace amine-associated receptor 1 (TAAR1) in a cAMP accumulation BRET assay, yielding an EC50 of 20,100 nM (20.1 μM) [1]. Direct TAAR1 activity data for the unsubstituted piperidine derivative (CAS 13552-49-3) is not available. The piperidine substitution pattern may influence ligand-receptor interactions, as the 3-methyl group alters both the conformational ensemble of the aminoketone side chain and the steric fit within the TAAR1 orthosteric or allosteric binding pocket.

TAAR1 GPCR cAMP accumulation Neuropharmacology

Free Base vs. Hydrochloride Salt: Procurement and Handling Implications

CAS 13552-49-3 refers specifically to the free base form of 1-(4-bromophenyl)-3-(1-piperidinyl)-1-propanone, whereas the hydrochloride salt is registered under CAS 1023-18-3. The free base (C14H18BrNO; MW ~296.20 g/mol) has predicted lipophilicity and basicity values consistent with an unprotonated tertiary amine [1]. In contrast, the hydrochloride salt (C14H19BrClNO; MW 332.67 g/mol) is a distinct chemical entity with differing physicochemical properties, including melting point (mp 122°C, with decomposition reported for the salt), aqueous solubility, and hygroscopicity [2].

Salt form Physicochemical properties Procurement

Comparative Amine Substituent Effects: Piperidinyl vs. Dimethylamino Analogs

The dimethylamino analog 1-(4-bromophenyl)-3-(dimethylamino)propan-1-one (CAS 2138-34-3) has a calculated LogP of approximately 3.01 [1]. The piperidinyl derivative (CAS 13552-49-3), with its cyclic six-membered amine, is expected to exhibit a higher LogP due to increased hydrophobic surface area, though direct measured values are not available in authoritative databases. Additionally, the piperidine nitrogen (predicted pKa ~9.9 for related piperidines) is more basic than the dimethylamino nitrogen, influencing protonation state at physiological pH and impacting membrane permeability and receptor binding profiles [2].

Amine basicity LogP Structure-property relationships

1-Propanone, 1-(4-bromophenyl)-3-(1-piperidinyl)- (CAS 13552-49-3): Validated Research and Industrial Application Scenarios


Medicinal Chemistry: Scaffold for Aldehyde Dehydrogenase (ALDH) Inhibitor Development

Researchers developing covalent inhibitors of ALDH isoforms may evaluate CAS 13552-49-3 as an alternative scaffold to the characterized chlorophenyl analog. While the chlorophenyl derivative has demonstrated ALDH1A1 inhibition (IC50 = 6.8 μM) and ALDH2 inhibition (IC50 = 8.3 μM), the bromophenyl substitution may confer distinct reactivity due to altered halogen electronegativity and leaving group potential, potentially affecting both covalent adduct formation kinetics and isoform selectivity [1]. The compound's unsubstituted piperidine ring provides a basic handle for further derivatization or salt formation to optimize pharmaceutical properties.

Chemical Biology: Probe for Mannose-6-Phosphate Isomerase (PMI) Pathway Studies

Although the 3-methyl-piperidine analog shows only weak PMI inhibition (IC50 = 50,000 nM), the unsubstituted piperidine derivative CAS 13552-49-3 may exhibit a distinct inhibition profile due to differences in conformational flexibility and steric occupancy within the enzyme active site [1]. Researchers investigating PMI as a therapeutic target for conditions involving altered glycosylation or metabolic disorders may evaluate this compound as part of a structure-activity relationship (SAR) series. The compound's commercial availability as the free base facilitates direct procurement for assay development without requiring deprotection steps.

Neuropharmacology Research: TAAR1 Ligand Chemotype Exploration

Given that the 3-methyl-piperidine analog demonstrates TAAR1 agonist activity (EC50 = 20,100 nM in cAMP accumulation assays), the unsubstituted derivative CAS 13552-49-3 represents a structurally related comparator for TAAR1 ligand discovery programs [1]. TAAR1 is implicated in psychiatric and neurological disorders, and novel ligands targeting this receptor are of significant research interest. The bromophenyl-piperidinyl-propanone scaffold may serve as a starting point for medicinal chemistry optimization aimed at improving potency and selectivity. Researchers should confirm the compound's activity in TAAR1 assays before integrating it into SAR campaigns.

Organic Synthesis: Building Block for Diversification via Ketone and Amine Functionalization

The compound's dual functionality—an electrophilic para-bromophenyl ketone and a nucleophilic tertiary piperidine amine—enables versatile synthetic transformations. The bromine atom serves as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the ketone moiety can undergo reduction, reductive amination, or Grignard additions [1]. The free base form (CAS 13552-49-3) is the appropriate procurement specification for reactions requiring the unprotonated amine nucleophile. Researchers should confirm vendor purity specifications (typically ≥95%) before use in multistep synthetic sequences.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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